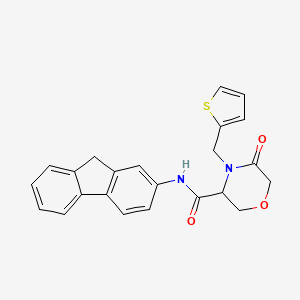

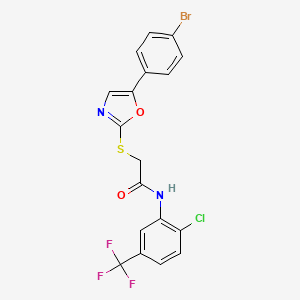

N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as the 9-oxo-9H-fluorene ring and morpholine moiety, which are common in the synthesis of compounds with potential antitumor activity . These structural components are often key in the biological activity of the compounds, as they can interact with various cellular targets and induce effects such as apoptosis in cancer cells .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of an isocyanate with an amine, as seen in the synthesis of various 1H-indazole-1-carboxamides . For example, the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine leads to the formation of a compound with a morpholino group and an indazole ring . The initial amination and subsequent cyclization with hydrazine hydrate are common steps in the synthesis of these molecules . Although the exact synthesis of the compound is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The crystal structures of related compounds have been determined, revealing that they belong to the monoclinic system with specific space groups . These structures provide insight into the molecular conformation and potential interaction sites for biological activity. The presence of the 9-oxo-9H-fluorene ring is a significant feature in related compounds, which has been shown to be crucial for the induction of apoptosis in various cancer cell lines .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for the compound "this compound". However, the related compounds exhibit distinct inhibitory capacities against the proliferation of cancer cell lines, suggesting that they may be involved in reactions that interfere with cellular proliferation mechanisms . The structure-activity relationship studies indicate that modifications to the carboxamide group and the 9-oxo-9H-fluorene ring can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility and reactivity, are influenced by their molecular structure. For instance, the introduction of a pyrazolyl group in the carboxamide moiety has been found to increase aqueous solubility while retaining potent biological activity . The DFT and molecular docking studies of a related compound with a thiophene ring suggest that the local and global chemical activity parameters can be used to predict the reactivity and binding affinity of these molecules to biological targets . These studies are essential for understanding how the compounds interact with their environment and with potential targets within the cell.

Applications De Recherche Scientifique

Apoptosis Induction and Cancer Research

The compound has been identified as a novel apoptosis inducer, demonstrating significant activity in caspase activation and growth inhibition in various cancer cell lines, including T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. This highlights its potential as a therapeutic agent in cancer treatment (Kemnitzer et al., 2009).

Organic Synthesis and Molecular Design

The compound serves as a scaffold for the development of new molecules with improved properties, such as increased aqueous solubility and broad activity in biological assays. Its role in the synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones via directed metalation showcases its versatility in organic synthesis (Holt et al., 2007).

DNA Binding Properties

A series of fluorenone-carboxamide compounds, including derivatives of the compound , have been analyzed for DNA binding properties, demonstrating affinity and specificity toward DNA G-tetraplex structures. This suggests potential applications in the development of agents for genetic research and therapy (Alcaro et al., 2007).

Material Science

The compound is used in the synthesis of new polymeric materials with potential applications in electronics and photovoltaics. Studies show the development of aromatic polyamides containing bulky fluorenylidene groups, which exhibit high thermal stability and good solubility in organic solvents, indicating their usefulness in the production of durable and flexible materials (Hsiao et al., 1999).

Photocatalysis

The compound's derivatives are investigated for their photocatalytic properties, particularly in the oxidation of non-activated alcohols and the oxygenation of tertiary amines. This opens up new avenues for their application in green chemistry and the development of environmentally friendly catalytic processes (Zhang et al., 2020).

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c26-22-14-28-13-21(25(22)12-18-5-3-9-29-18)23(27)24-17-7-8-20-16(11-17)10-15-4-1-2-6-19(15)20/h1-9,11,21H,10,12-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIIHHSOHOLXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/no-structure.png)

![2-(1H-indol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2507017.png)

![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)

![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)

![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)

![7-Chloro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2507026.png)

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)